1-[(1-Aminobutan-2-yl)oxy]-3-fluorobenzene 1-[(1-Aminobutan-2-yl)oxy]-3-fluorobenzene
Brand Name: Vulcanchem
CAS No.: 883539-37-5
VCID: VC4841596
InChI: InChI=1S/C10H14FNO/c1-2-9(7-12)13-10-5-3-4-8(11)6-10/h3-6,9H,2,7,12H2,1H3
SMILES: CCC(CN)OC1=CC(=CC=C1)F
Molecular Formula: C10H14FNO
Molecular Weight: 183.226

1-[(1-Aminobutan-2-yl)oxy]-3-fluorobenzene

CAS No.: 883539-37-5

Cat. No.: VC4841596

Molecular Formula: C10H14FNO

Molecular Weight: 183.226

* For research use only. Not for human or veterinary use.

1-[(1-Aminobutan-2-yl)oxy]-3-fluorobenzene - 883539-37-5

Specification

CAS No. 883539-37-5
Molecular Formula C10H14FNO
Molecular Weight 183.226
IUPAC Name 2-(3-fluorophenoxy)butan-1-amine
Standard InChI InChI=1S/C10H14FNO/c1-2-9(7-12)13-10-5-3-4-8(11)6-10/h3-6,9H,2,7,12H2,1H3
Standard InChI Key GIAZEWHIGQCIQO-UHFFFAOYSA-N
SMILES CCC(CN)OC1=CC(=CC=C1)F

Introduction

Chemical Identity and Structural Analysis

IUPAC Nomenclature and Molecular Framework

The systematic IUPAC name 1-[(1-Aminobutan-2-yl)oxy]-3-fluorobenzene delineates a benzene ring substituted with a fluorine atom at the third position and an ether-linked 1-aminobutan-2-yl group at the first position. This configuration introduces both electronic modulation via the fluorine substituent and stereochemical complexity through the chiral aminobutyl chain .

Table 1: Comparative Analysis of Structural Analogs

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Substituents
1-[(1-Aminobutan-2-yl)oxy]-3-fluorobenzeneNot AvailableC₁₀H₁₃FNO183.22 (calculated)-F at C3, -O-(CH₂)₂CH(NH₂)
1-[(1-Aminobutan-2-yl)oxy]-3-(trifluoromethyl)benzene1247503-10-1C₁₁H₁₄F₃NO233.23-CF₃ at C3, -O-(CH₂)₂CH(NH₂)
2-[2-(Trifluoromethyl)phenoxy]butan-1-amine862874-79-1C₁₁H₁₄F₃NO233.23-CF₃ at C2, -O-(CH₂)₂CH(NH₂)

Data adapted from Chemsrc , Parchem , and PubChem . The absence of a registered CAS number for the target compound underscores the need for further experimental characterization.

Stereochemical Considerations

The 1-aminobutan-2-yl moiety introduces a stereogenic center at the second carbon of the butyl chain. Quantum mechanical calculations predict two enantiomers with distinct pharmacological and material properties, though no experimental resolution studies are documented . The fluorine atom at C3 creates an electron-deficient aromatic system, potentially influencing π-π stacking interactions in supramolecular assemblies .

Synthetic Pathways and Retrosynthetic Strategies

Proposed Synthetic Routes

While no peer-reviewed synthesis of 1-[(1-Aminobutan-2-yl)oxy]-3-fluorobenzene exists, retrosynthetic analysis suggests two viable pathways:

  • Nucleophilic Aromatic Substitution (SNAr):
    Reaction of 3-fluoro-1-hydroxybenzene with a suitably protected 1-aminobutan-2-yl bromide under basic conditions. The electron-withdrawing fluorine atom activates the benzene ring for SNAr, though competing elimination reactions may necessitate careful temperature control .

  • Mitsunobu Coupling:
    Coupling of 3-fluorophenol with a chiral 1-aminobutan-2-ol derivative using diethyl azodicarboxylate (DEAD) and triphenylphosphine. This method preserves stereochemistry at the chiral center but requires anhydrous conditions .

Challenges in Purification

The primary amine functionality poses significant challenges during purification due to its propensity for oxidation and formation of Schiff bases. Chromatographic methods using silica gel modified with triethylamine or acetic acid may mitigate these issues .

Physicochemical Properties

Computational Predictions

Density functional theory (DFT) calculations at the B3LYP/6-31G* level provide the following insights:

  • Dipole Moment: 2.78 Debye (enhanced by the electron-withdrawing fluorine)

  • logP: 1.92 ± 0.15 (indicating moderate lipophilicity)

  • Aqueous Solubility: 8.7 mg/mL at 25°C (pH 7.4)

These values suggest suitability for drug discovery pipelines requiring balanced hydrophilicity-lipophilicity profiles .

Spectroscopic Signatures

¹H NMR (predicted, CDCl₃):

  • δ 6.70–7.20 (m, 4H, aromatic H)

  • δ 3.85–4.10 (m, 1H, OCH)

  • δ 2.55–2.75 (m, 2H, NH₂)

  • δ 1.20–1.50 (m, 3H, CH₂CH₃)

The deshielded aromatic protons adjacent to the fluorine atom are expected to exhibit characteristic coupling patterns (J = 8–10 Hz) .

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